5-Methoxyfuran-2(3H)-one vs. 2(5H)-Furanone Tautomers: Thermodynamic Stability Gap
The 2(3H)-furanone core of 5-Methoxyfuran-2(3H)-one is thermodynamically less stable than its 2(5H)-furanone tautomer [1]. This instability is a critical differentiator: the 2(3H)-form exists as a reactive intermediate that readily undergoes ring-opening by nucleophiles, whereas the 2(5H)-form is more stable and less prone to such reactions [1]. The methoxy substituent at C5 further influences this tautomeric equilibrium by providing an electron-donating group that can stabilize the 2(3H)-form through resonance effects, but direct quantitative equilibrium constant (Keq) comparisons between 5-Methoxyfuran-2(3H)-one and unsubstituted furan-2(3H)-one are not available in the open literature.
| Evidence Dimension | Thermodynamic stability |
|---|---|
| Target Compound Data | Less stable than 2(5H)-tautomer (qualitative) |
| Comparator Or Baseline | 2(5H)-furanone tautomer |
| Quantified Difference | Not quantified for this specific derivative |
| Conditions | Room temperature; tautomeric equilibrium |
Why This Matters
The inherent instability of the 2(3H)-form dictates its utility as a reactive synthetic intermediate, making it irreplaceable for transformations requiring facile ring-opening.
- [1] Hashem, A. I. et al. Reactions of 2(3H)-Furanones. In: Advances in Heterocyclic Chemistry, Vol. 97, Academic Press, 2009, pp. 1-53. View Source
